molecular formula C26H25ClF3N3O2 B10833106 Benzodihydroisofuran derivative 2

Benzodihydroisofuran derivative 2

Cat. No.: B10833106
M. Wt: 503.9 g/mol
InChI Key: YOXWNCRWJMZYKR-UHFFFAOYSA-N
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Description

Benzodihydroisofuran derivative 2 is a chemical compound belonging to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structural properties and promising pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzodihydroisofuran derivative 2 typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of proton quantum tunneling has been reported to be effective in constructing complex benzofuran ring systems with high efficiency . This method is conducive to the large-scale production of this compound, ensuring consistency and purity.

Chemical Reactions Analysis

Types of Reactions: Benzodihydroisofuran derivative 2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-one derivatives, while reduction may produce dihydrobenzofuran derivatives .

Scientific Research Applications

Benzodihydroisofuran derivative 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anti-tumor and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzodihydroisofuran derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzodihydroisofuran derivative 2 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique structural properties and the specific biological activities it exhibits.

Properties

Molecular Formula

C26H25ClF3N3O2

Molecular Weight

503.9 g/mol

IUPAC Name

5-(4-chloropyridin-2-yl)-1'-[2-[4-(trifluoromethoxy)phenyl]propan-2-yl]spiro[5H-furo[3,4-b]pyridine-7,4'-piperidine]

InChI

InChI=1S/C26H25ClF3N3O2/c1-24(2,17-5-7-19(8-6-17)34-26(28,29)30)33-14-10-25(11-15-33)23-20(4-3-12-32-23)22(35-25)21-16-18(27)9-13-31-21/h3-9,12-13,16,22H,10-11,14-15H2,1-2H3

InChI Key

YOXWNCRWJMZYKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(F)(F)F)N2CCC3(CC2)C4=C(C=CC=N4)C(O3)C5=NC=CC(=C5)Cl

Origin of Product

United States

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